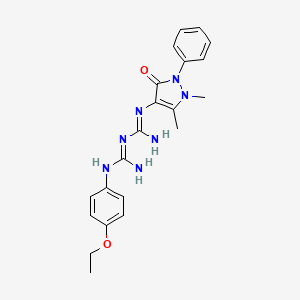
2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, also known as BPFNO, is a heterocyclic organic compound that has received significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been shown to inhibit the activity of various enzymes and proteins, including tyrosinase, cholinesterase, and acetylcholinesterase. It also exhibits antioxidant and anti-inflammatory properties, which contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is its ease of synthesis, which makes it readily available for use in laboratory experiments. However, one limitation is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, including the development of novel materials and polymers based on 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, the investigation of its potential therapeutic effects on various diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole for therapeutic purposes.
Conclusion:
In conclusion, 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic organic compound that has potential applications in various fields, including material science, medicinal chemistry, and biochemistry. Its ease of synthesis, mechanism of action, and biochemical and physiological effects make it a promising candidate for further research and development.
Métodos De Síntesis
2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole can be synthesized through a simple and efficient method that involves the reaction of 5-bromo-2-furaldehyde and 4-nitrophenylhydrazine in the presence of acetic anhydride and concentrated sulfuric acid. The resulting product is then purified through recrystallization to obtain a pure form of 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole.
Aplicaciones Científicas De Investigación
2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields, including material science, medicinal chemistry, and biochemistry. In material science, 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been used as a building block for the synthesis of novel polymers and materials with unique properties. In medicinal chemistry, 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been investigated for its potential as an anticancer agent and as a therapeutic agent for various diseases. In biochemistry, 2-(5-bromo-2-furyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole has been studied for its mechanism of action and its effects on various biological processes.
Propiedades
IUPAC Name |
2-(5-bromofuran-2-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrN3O4/c13-10-6-5-9(19-10)12-15-14-11(20-12)7-1-3-8(4-2-7)16(17)18/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZCIHCUJAEOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(O3)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-bromobenzoate](/img/structure/B5874502.png)
![2-phenyl-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5874513.png)
![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-phenylacetamide](/img/structure/B5874514.png)
![8-fluoro-4-(4-morpholinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B5874518.png)

![2-tert-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5874528.png)


![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-phenyl-6H-1,3,4-thiadiazin-2-yl)acetamide](/img/structure/B5874545.png)


